N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity against various human tumor cell lines . They have shown promising results in inhibiting EGFR and ErbB2 kinases at the sub-micromolar level .
Scientific Research Applications
Antimicrobial Activity
N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide and its derivatives have been investigated for their antimicrobial properties. Studies have demonstrated the synthesis of various heterocycles incorporating this compound, which were then evaluated as antimicrobial agents (Bondock et al., 2008).
Antitumor Activity
This compound has also been a focus in antitumor research. For instance, a series of derivatives were synthesized and tested against human breast adenocarcinoma cell lines, with some showing moderate activity compared to reference antitumor agents (El-Morsy et al., 2017). Additionally, novel antitumor acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a pyrazole moiety have been synthesized and evaluated for their antitumor activity, with some compounds demonstrating effectiveness surpassing the reference drug doxorubicin (Alqasoumi et al., 2009).
Insecticidal Properties
Another application of this compound is in the field of insecticidal research. For example, new heterocycles incorporating a thiadiazole moiety, synthesized using this compound, were examined for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Other Applications
Further studies have explored the synthesis of various derivatives of this compound for potential applications in different areas of pharmaceutical and biochemical research, such as in the development of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents (Soliman et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. CDK2 is responsible for phosphorylating key components for cell proliferation . By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of this compound’s action is a significant inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Future Directions
The future directions for the research on “N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” could involve further studies on its anticancer activity against various human tumor cell lines . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process.
Biochemical Analysis
Biochemical Properties
The compound N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has been found to interact with CDK2, a cyclin-dependent kinase . This interaction is significant as CDK2 plays a crucial role in cell proliferation . The compound’s interaction with CDK2 suggests its potential role in biochemical reactions related to cell growth and division .
Cellular Effects
This compound has shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It has been observed to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2 . It binds to the active site of CDK2, leading to the inhibition of this enzyme . This interaction is facilitated by essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
Its significant cytotoxic activities against various cell lines suggest potential long-term effects on cellular function .
Metabolic Pathways
Its interaction with CDK2 suggests it may influence pathways related to cell proliferation .
Transport and Distribution
Its interaction with CDK2 suggests it may be localized to regions of the cell where this enzyme is active .
Subcellular Localization
Given its interaction with CDK2, it may be localized to the nucleus where CDK2 is typically active .
Properties
IUPAC Name |
N-benzyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c26-18(21-11-15-7-3-1-4-8-15)13-27-20-17-12-24-25(19(17)22-14-23-20)16-9-5-2-6-10-16/h1-10,12,14H,11,13H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPNRZTXYQCSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.